1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one
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Overview
Description
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the synthesis may begin with the preparation of a suitable imine, followed by cyclization with an appropriate electrophile to form the spirocyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products
Scientific Research Applications
1-{6,6-Dimethyl-2-azaspiro[3
Mechanism of Action
The mechanism of action of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a unique spatial arrangement of functional groups, facilitating selective binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A simpler spirocyclic compound with similar structural features.
2-Azaspiro[3.4]octane: Another spirocyclic compound with an additional carbon in the ring structure.
2-Azaspiro[3.5]nonane: A larger spirocyclic compound with two additional carbons in the ring structure.
Uniqueness
1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(2-methylphenoxy)ethan-1-one stands out due to its specific combination of the spirocyclic core and the 2-(2-methylphenoxy)ethan-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-6-4-5-7-14(13)20-8-15(19)18-11-17(12-18)9-16(2,3)10-17/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDXFFXSNSHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC3(C2)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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